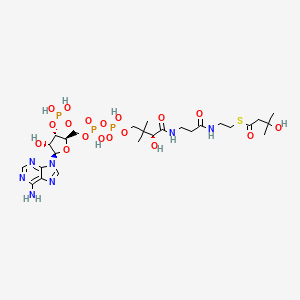
3-Hydroxyisovaleryl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxyisovaleryl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-hydroxyisovaleric acid. It has a role as a mouse metabolite. It is a 3-hydroxy fatty acyl-CoA, a hydroxybutanoyl-CoA and a methylbutanoyl-CoA. It derives from a butyryl-CoA and a 3-hydroxyisovaleric acid. It is a conjugate acid of a this compound(4-).
Aplicaciones Científicas De Investigación
Clinical Diagnostics
3-Hydroxyisovaleryl-CoA serves as a crucial biomarker for assessing metabolic disorders, particularly in the context of biotin deficiency.
- Indicator of Biotin Deficiency : Studies have demonstrated that urinary excretion levels of 3-hydroxyisovaleryl carnitine (a derivative of this compound) correlate strongly with biotin status. Increased levels indicate impaired metabolism due to biotin deficiency, making it a sensitive indicator for early detection of this condition .
- Urinary Excretion Studies : Research has shown that the urinary excretion of 3-hydroxyisovaleryl carnitine can be monitored following leucine intake, providing insights into the metabolic state of individuals. This approach is less invasive than traditional blood tests and offers a practical method for population studies .
Metabolic Research
The role of this compound in metabolic pathways has been extensively studied, particularly regarding its implications in mitochondrial function and energy metabolism.
- Mitochondrial Toxicity : Elevated levels of this compound disrupt the esterified CoA to free CoA ratio within mitochondria, potentially leading to mitochondrial dysfunction and toxicity. This highlights its relevance in research focusing on mitochondrial diseases and energy metabolism disorders .
- Pathway Analysis : The metabolism of leucine involves several key enzymatic reactions where this compound is an intermediate. Understanding these pathways can inform therapeutic strategies for conditions such as maple syrup urine disease and other metabolic disorders associated with branched-chain amino acid catabolism .
Therapeutic Potential
While direct therapeutic applications of this compound are still under investigation, its derivatives show promise in various therapeutic contexts.
- Potential Drug Development : The ability to monitor levels of 3-hydroxyisovaleryl carnitine provides a foundation for developing drugs that could modulate its pathways, particularly in conditions characterized by mitochondrial dysfunction or energy metabolism issues .
- Nutritional Interventions : Given its link to biotin metabolism, dietary interventions that enhance biotin intake could be explored to mitigate the effects of elevated this compound levels in susceptible populations .
Table 1: Summary of Studies on this compound
Table 2: Clinical Implications of Elevated this compound
| Condition | Implications |
|---|---|
| Biotin Deficiency | Early detection through urinary biomarkers; potential dietary interventions. |
| Mitochondrial Disorders | Understanding toxicity mechanisms; development of targeted therapies. |
| Maple Syrup Urine Disease | Monitoring and management strategies based on metabolic profiling. |
Propiedades
Fórmula molecular |
C26H44N7O18P3S |
|---|---|
Peso molecular |
867.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-3-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O18P3S/c1-25(2,20(37)23(38)29-6-5-15(34)28-7-8-55-16(35)9-26(3,4)39)11-48-54(45,46)51-53(43,44)47-10-14-19(50-52(40,41)42)18(36)24(49-14)33-13-32-17-21(27)30-12-31-22(17)33/h12-14,18-20,24,36-37,39H,5-11H2,1-4H3,(H,28,34)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t14-,18-,19-,20+,24-/m1/s1 |
Clave InChI |
PEVZKILCBDEOBT-CITAKDKDSA-N |
SMILES isomérico |
CC(C)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canónico |
CC(C)(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















